

The Mechanism of Action of Baz2-icr: A Technical Guide

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Compound of Interest

Compound Name: *Baz2-icr*

Cat. No.: *B15571862*

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Baz2-icr is a potent, selective, and cell-active small molecule inhibitor of the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4][5] As an epigenetic chemical probe, it serves as a critical tool for studying the biological functions of these proteins in chromatin remodeling and gene regulation.[1][4][6][7] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

Baz2-icr functions as a competitive antagonist of the BAZ2A and BAZ2B bromodomains.[2] These bromodomains are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active chromatin states.[8][9] By occupying the acetyl-lysine binding pocket of the BAZ2 bromodomains, **Baz2-icr** prevents their interaction with histones, thereby displacing them from chromatin.[1][2] This inhibition disrupts the downstream functions of BAZ2A and BAZ2B, which are implicated in the regulation of noncoding RNAs and chromatin remodeling.[4][6][7]

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA (rRNA) transcription by recruiting histone modifying enzymes and DNA methyltransferases.[3][7] BAZ2B is thought to be involved in regulating the mobilization of nucleosomes along DNA.[3] The function of BAZ2B is less characterized, but it is known to be a regulatory subunit of the ATP-dependent chromatin remodeling complexes BRF1 and BRF5.[9]

Quantitative Data Summary

The potency and selectivity of **Baz2-icr** have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of **Baz2-icr**

Target	IC50 (nM)	Kd (nM)	Assay Method
BAZ2A	130[1][2][3]	109[1][2][3]	AlphaScreen[2], Isothermal Titration Calorimetry (ITC)[2][7] [10]
BAZ2B	180[1][2][3]	170[2][3][10]	AlphaScreen[2], Isothermal Titration Calorimetry (ITC)[7] [10]

Table 2: Selectivity Profile of **Baz2-icr**

Off-Target	Selectivity Fold (vs. BAZ2A/B)	Assay Method
CECR2	10-15 fold[1][2][3][5]	Thermal Shift Assay[2][7][11], Isothermal Titration Calorimetry (ITC)[7][11]
Other Bromodomains	>100 fold[1][2][3][5]	Thermal Shift Assay[2][7][11]
BRD4	No displacement from chromatin[2]	Fluorescence Recovery After Photobleaching (FRAP)[2]
Panel of 55 Receptors and Ion Channels	No significant activity at 10 μM[10]	Radioligand Binding Assays (Cerep screen)[2]

Table 3: Physicochemical and Pharmacokinetic Properties of **Baz2-icr**

Property	Value
Solubility (D2O)	25 mM[1][2]
LogD	1.05[1][2]
Mouse Bioavailability (F)	70%[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **Baz2-icr** and a typical experimental workflow for its characterization.

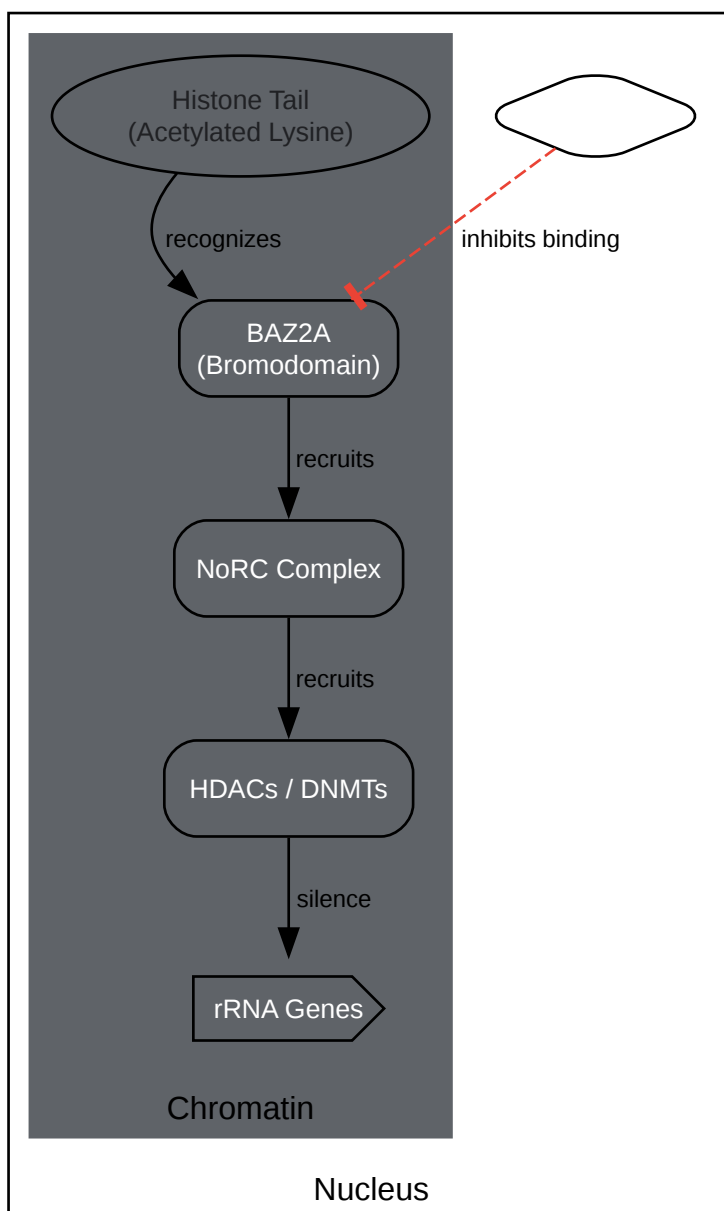


Figure 1: BAZ2A-mediated Transcriptional Repression Pathway

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Caption: BAZ2A-mediated transcriptional repression at ribosomal DNA and its inhibition by **Baz2-icr**.

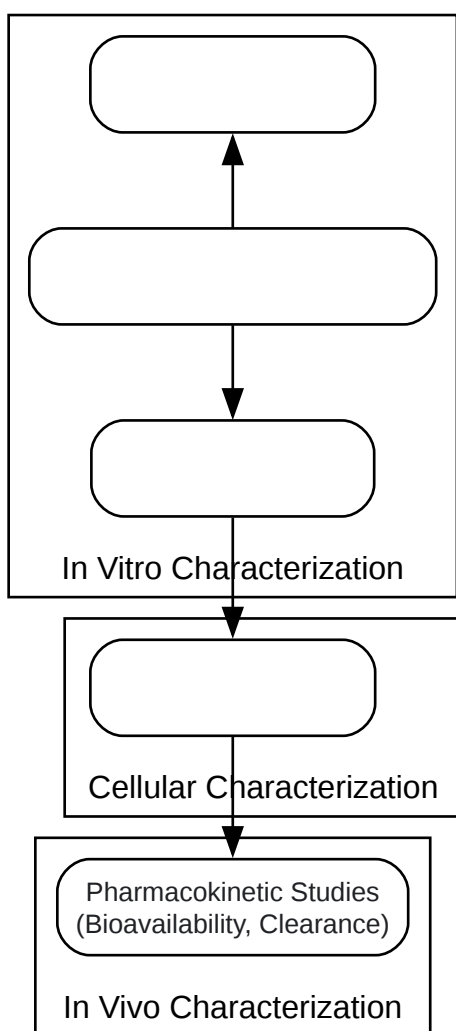


Figure 2: Experimental Workflow for Baz2-icr Characterization

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Caption: A typical workflow for the preclinical characterization of **Baz2-icr**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) of binding between **Baz2-icr** and the BAZ2A/B bromodomains.

Methodology:

- Recombinant BAZ2A and BAZ2B bromodomain proteins are expressed and purified.
- The proteins are extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
- **Baz2-icr** is dissolved in the same ITC buffer.
- The sample cell of the ITC instrument is filled with the protein solution (typically 10-20 μ M).
- The injection syringe is filled with the **Baz2-icr** solution (typically 100-200 μ M).
- A series of small injections (e.g., 2-5 μ L) of the **Baz2-icr** solution into the protein solution are performed at a constant temperature (e.g., 25°C).
- The heat change associated with each injection is measured.
- The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.^[7]

AlphaScreen Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Baz2-icr** for the interaction between BAZ2A/B bromodomains and an acetylated histone peptide.

Methodology:

- A biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K16ac) is used.
- Recombinant GST-tagged BAZ2A or BAZ2B bromodomain is used.
- Streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads are utilized.
- In a microplate, the biotinylated peptide, GST-tagged bromodomain, and varying concentrations of **Baz2-icr** are incubated.
- The donor and acceptor beads are added to the wells and incubated in the dark.

- If the bromodomain binds to the peptide, the donor and acceptor beads are brought into close proximity.
- Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
- The signal is measured using a suitable plate reader. The IC50 value is calculated from the dose-response curve.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To confirm the engagement of **Baz2-icr** with BAZ2A in living cells by measuring changes in protein mobility.

Methodology:

- Human cells (e.g., U2OS) are transfected with a plasmid encoding a GFP-tagged full-length BAZ2A protein.[1]
- The transfected cells are treated with either vehicle control or **Baz2-icr** at a specific concentration (e.g., 1 μ M).[1]
- A specific region of interest within the nucleus of a cell expressing GFP-BAZ2A is photobleached using a high-intensity laser.
- The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy.
- The rate of fluorescence recovery is proportional to the mobility of the GFP-tagged protein.
- Inhibition of BAZ2A binding to chromatin by **Baz2-icr** is expected to increase the mobile fraction of GFP-BAZ2A, leading to a faster fluorescence recovery rate.[1][2]

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